Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
Overview
Description
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate, also known as ECOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECOA is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom in the ring structure.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been studied extensively for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In organic synthesis, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been used as a building block for the synthesis of various bioactive compounds. In material science, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been explored for its potential applications in the development of organic semiconductors and optoelectronic devices.
Mechanism Of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of cognitive function.
Biochemical And Physiological Effects
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to inhibit the activity of AChE and COX-2. In vivo studies have demonstrated that Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate exhibits neuroprotective effects and reduces the severity of Parkinson's disease in animal models.
Advantages And Limitations For Lab Experiments
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate. Another direction is the investigation of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate can be further explored for its potential applications in material science, particularly in the development of organic semiconductors and optoelectronic devices.
properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJQAHXMFEKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236996 | |
Record name | TA 1801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate | |
CAS RN |
88352-44-7 | |
Record name | Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TA 1801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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